molecular formula C23H25ClN2O2 B5125843 N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,4-benzenediamine

N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,4-benzenediamine

Cat. No. B5125843
M. Wt: 396.9 g/mol
InChI Key: CMUITOBIJQWIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,4-benzenediamine, also known as C646, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. C646 has been found to inhibit the activity of histone acetyltransferase (HAT) enzymes, which play a crucial role in gene regulation. In

Mechanism of Action

N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,4-benzenediamine inhibits the activity of p300/CBP by binding to the acetyl-CoA binding site of the enzyme, preventing the acetylation of histone proteins and other transcription factors. This leads to a decrease in gene expression and ultimately, cell death in cancer cells. This compound has also been found to inhibit the activity of other HAT enzymes, including PCAF and GCN5, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its role as a HAT inhibitor, this compound has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,4-benzenediamine is its specificity for p300/CBP and other HAT enzymes. This allows researchers to selectively target these enzymes without affecting other cellular processes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been found to have low bioavailability, which can limit its effectiveness in certain applications.

Future Directions

There are a number of future directions for research on N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,4-benzenediamine. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential of this compound as a combination therapy with other cancer drugs. Finally, the development of more effective delivery methods for this compound could improve its bioavailability and expand its potential applications.

Synthesis Methods

The synthesis of N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,4-benzenediamine involves a multistep process that begins with the reaction of 2-chlorobenzyl chloride with 3-methoxybenzyl alcohol, followed by the reaction of the resulting compound with N,N-dimethyl-1,4-benzenediamine. The final step involves the addition of a hydroxyl group to the benzene ring through a Williamson ether synthesis reaction. The resulting product is a white powder with a purity of over 98%.

Scientific Research Applications

N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,4-benzenediamine has been extensively studied for its potential applications in cancer research. HAT enzymes are known to play a crucial role in the development and progression of cancer by regulating gene expression. This compound has been found to inhibit the activity of the HAT enzyme p300/CBP, which has been implicated in various types of cancer, including breast, prostate, and lung cancer. Inhibition of p300/CBP activity by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-N-[[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-4-N,4-N-dimethylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O2/c1-26(2)20-13-11-19(12-14-20)25-15-17-8-6-10-22(27-3)23(17)28-16-18-7-4-5-9-21(18)24/h4-14,25H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUITOBIJQWIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NCC2=C(C(=CC=C2)OC)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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